molecular formula C23H41Cl2N3O3 B12752029 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-24-5

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No.: B12752029
CAS No.: 141312-24-5
M. Wt: 478.5 g/mol
InChI Key: NGSARQYZBAMTRD-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound It is characterized by the presence of a carbamic acid group, a heptyloxyphenyl group, and a piperazinyl ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl derivative, followed by the introduction of the piperazinyl ethyl ester group. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, 1-methylethyl ester: This compound shares the carbamic acid group but differs in the substituents attached to the phenyl ring.

    Carbamic acid, N-[(2Z)-2-cyano-2-[2-[3,5-dichloro-4-[[1,6-dihydro-5-(1-methylethyl)-6-oxo-3-pyridazinyl]oxy]phenyl]hydrazinylidene]acetyl]-, ethyl ester: This compound has a similar carbamic acid structure but with different substituents.

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylethyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and substituents

Properties

CAS No.

141312-24-5

Molecular Formula

C23H41Cl2N3O3

Molecular Weight

478.5 g/mol

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C23H39N3O3.2ClH/c1-4-5-6-7-10-18-28-22-12-9-8-11-21(22)24-23(27)29-19-17-25-13-15-26(16-14-25)20(2)3;;/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3,(H,24,27);2*1H

InChI Key

NGSARQYZBAMTRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)C(C)C.Cl.Cl

Origin of Product

United States

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